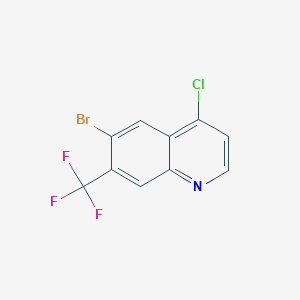

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-bromo-4-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-3-5-8(12)1-2-16-9(5)4-6(7)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVEHTURLZGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions using automated reactors to ensure consistency and efficiency. The use of palladium catalysts in the Suzuki–Miyaura coupling reaction is common in industrial settings due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex quinoline-based molecules with diverse functional groups .

Scientific Research Applications

Overview

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a quinoline derivative notable for its unique chemical structure, which includes bromine, chlorine, and a trifluoromethyl group. This compound has gained attention in various fields of scientific research due to its potential applications in medicinal chemistry, biological studies, and material science.

Medicinal Chemistry

One of the primary applications of this compound is as a building block for the synthesis of new drug candidates. Its structural features enhance its activity against various biological targets:

- Antibacterial Activity : The compound has shown promising results in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics.

- Antiviral and Anticancer Properties : Research indicates that derivatives of this compound may exhibit antiviral and anticancer activities, contributing to the development of therapeutics for these diseases.

Biological Studies

In biological research, this compound is utilized to explore interactions with enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may lead to the development of enzyme inhibitors for therapeutic purposes.

- Receptor Modulation : It acts as a ligand for certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes .

Material Science

Beyond medicinal applications, this compound is also employed in material science:

- Development of Advanced Materials : It is utilized in creating liquid crystals and organic semiconductors due to its unique electronic properties.

- Chemical Synthesis : Serving as an intermediate, it facilitates the synthesis of more complex molecules required in various research contexts.

Case Studies

Several studies highlight the applications of this compound:

-

Antimicrobial Research : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison Drug MIC (µg/mL) Staphylococcus aureus 50 Chloramphenicol 50 Pseudomonas aeruginosa 50 Ampicillin 25 - Drug Development : The compound has been investigated as a potential lead in drug discovery programs targeting various diseases. Its ability to modulate enzyme activity and receptor function has opened avenues for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and trifluoromethyl substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline with Analogues

Key Observations:

Positional Effects of Substituents :

- The 7-trifluoromethyl group (as in the target compound) enhances steric bulk and metabolic resistance compared to 6-CF₃ or 8-CF₃ analogues .

- Bromine at position 6 increases molecular weight and polarizability, influencing binding affinity in receptor-ligand interactions .

Biological Activity: 6- and 7-substituted quinolines (e.g., the target compound) show comparable antiplasmodial activity to 7-chloro derivatives, while 2- or 8-substituted analogues exhibit reduced efficacy . α6-GABAAR subtype selectivity is achieved with 7-CF₃ and 6-Br/4-Cl combinations, as seen in pyrazoloquinolinone derivatives .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-chloro precursors (e.g., 6-bromo-4-chloroquinoline) with trifluoromethylating agents . In contrast, 4-Bromo-6-(trifluoromethoxy)quinoline requires electrophilic bromination of pre-functionalized quinoline intermediates .

Physicochemical Properties :

Biological Activity

Overview

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a synthetic derivative of quinoline, notable for its diverse biological activities. The compound features bromine, chlorine, and trifluoromethyl substituents, which enhance its pharmacological properties. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by experimental data and case studies.

- Chemical Formula : C10H5BrClF3N

- CAS Number : 1065093-36-8

- Molecular Weight : 306.51 g/mol

The presence of halogen atoms in the structure significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving cellular membrane penetration and target affinity. This compound has been shown to inhibit various enzyme activities, leading to therapeutic effects in different biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted its effectiveness in inhibiting drug-resistant strains of M. tuberculosis, suggesting potential as a lead compound in tuberculosis treatment .

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Strong inhibition | |

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Weak inhibition |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of halogen substituents is believed to enhance its cytotoxic effects against certain cancer types.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 25 |

Case Studies

- Tuberculosis Treatment : A series of quinoline derivatives, including this compound, were synthesized and tested against M. tuberculosis. Results indicated that this compound was among the most effective against both sensitive and resistant strains, showcasing a potential pathway for developing new antimycobacterial agents .

- Anticancer Research : In a study focusing on various quinoline derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling halogenated intermediates under transition metal catalysis. For example, zinc-mediated cyclization of substituted anilines with trifluoroacetylated precursors (e.g., 4-chloro-2-trifluoroacetylaniline) in toluene at 50°C, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradient), achieves yields >70% . Optimization includes:

-

Temperature control : Maintaining 50°C during coupling prevents side reactions.

-

Catalyst stoichiometry : Anhydrous Zn(II) in equimolar ratios ensures efficient cyclization.

-

Purification : Gradient elution (20:1 hexane/ethyl acetate) resolves bromo-chloro regioisomers.

Parameter Optimal Condition Impact on Yield Reaction Temperature 50°C Minimizes byproduct formation Zn(II) Concentration 1.0 eq Ensures complete cyclization Solvent System Toluene Enhances solubility

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : and NMR identify substituent positions (e.g., Br at C6, CF at C7) via coupling patterns and chemical shifts.

- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (MW: 309.5 g/mol) and purity (>95%) .

- Elemental Analysis : Matches calculated vs. observed C/H/N/Br/Cl ratios to rule out impurities.

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

-

Structure Solution : SHELXD identifies initial phases; ORTEP-3 visualizes the asymmetric unit, revealing dihedral angles (e.g., 88.8° between quinoline and cyclopropyl groups in analogs) .

-

Refinement : Riding models for H-atoms (U = 1.2U) and anisotropic displacement parameters for heavy atoms.

Bond Length (Å) Angle (°) C6-Br 1.89 C4-Cl-C7-CF: 120.5 C7-CF 1.33 Quinoline planarity: <0.02 Å deviation

Q. How can regioselective functionalization at the C3 position be achieved without displacing bromine or chlorine?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies:

- Protecting Groups : Temporarily mask Cl or Br with trimethylsilyl groups to direct lithiation to C3 .

- Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with electrophiles (e.g., aldehydes or ketones) .

- Case Study : Acylation with chloroacetyl chloride at C3 yields O- and N-acylated isomers, separable via preparative TLC (hexane/acetone 4:1) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and charge distribution:

- Electrostatic Potential Maps : Highlight electron-deficient C4 (Cl) and C6 (Br) as nucleophilic attack sites.

- Activation Energy Barriers : Compare SN2 vs. SN1 pathways; bromine’s lower electronegativity vs. chlorine favors SN2 at C6 .

Q. Has this compound shown potential in antimicrobial studies?

- Methodological Answer : While direct data is limited, analogs like ciprofloxacin (6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) demonstrate that halogenation enhances DNA gyrase inhibition.

- In vitro Assays : Test against Mycobacterium tuberculosis using microplate Alamar Blue assays (minimum inhibitory concentration, MIC).

- Structure-Activity Relationship (SAR) : Trifluoromethyl groups improve lipophilicity and membrane penetration .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some protocols report 70% yields , while others note <50% due to competing dimerization. Resolution: Introduce radical scavengers (e.g., TEMPO) during cyclization .

- Crystallographic Packing Variations : Substituent orientation (e.g., CF rotation) alters intermolecular interactions. Use Hirshfeld surface analysis to quantify H-bonding vs. van der Waals contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.